molecular formula C38H68N8O9 B14226215 L-Isoleucine, L-leucyl-L-valyl-L-prolyl-L-valyl-L-leucyl-L-glutaminyl- CAS No. 823783-52-4

L-Isoleucine, L-leucyl-L-valyl-L-prolyl-L-valyl-L-leucyl-L-glutaminyl-

Cat. No.: B14226215
CAS No.: 823783-52-4
M. Wt: 781.0 g/mol
InChI Key: HLXHVOJROHUUOC-IYBIRSQRSA-N
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Description

L-Isoleucine, L-leucyl-L-valyl-L-prolyl-L-valyl-L-leucyl-L-glutaminyl- is a peptide composed of several amino acids, including L-isoleucine, L-leucine, L-valine, L-proline, and L-glutamine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Isoleucine, L-leucyl-L-valyl-L-prolyl-L-valyl-L-leucyl-L-glutaminyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: The amino acids are coupled using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).

Industrial Production Methods

Industrial production of such peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield. Additionally, purification techniques like high-performance liquid chromatography (HPLC) are used to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

L-Isoleucine, L-leucyl-L-valyl-L-prolyl-L-valyl-L-leucyl-L-glutaminyl- can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the amino acid side chains, particularly those containing sulfur or aromatic groups.

    Reduction: Reduction reactions can target disulfide bonds within the peptide.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or performic acid can be used.

    Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly employed.

    Substitution: Various chemical reagents, depending on the desired modification, can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can result in the cleavage of disulfide bonds, yielding free thiol groups.

Scientific Research Applications

L-Isoleucine, L-leucyl-L-valyl-L-prolyl-L-valyl-L-leucyl-L-glutaminyl- has several scientific research applications:

    Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for its potential therapeutic applications, including as a drug delivery system or as a component of peptide-based vaccines.

    Industry: Utilized in the development of novel biomaterials and as a standard in analytical techniques like mass spectrometry.

Mechanism of Action

The mechanism of action of L-Isoleucine, L-leucyl-L-valyl-L-prolyl-L-valyl-L-leucyl-L-glutaminyl- involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity. For example, it may interact with cell surface receptors, triggering intracellular signaling cascades that regulate various biological processes.

Comparison with Similar Compounds

Similar Compounds

    L-Leucine, L-valyl-L-prolyl-L-valyl-L-leucyl-L-glutaminyl-: Similar in structure but lacks the L-isoleucine residue.

    L-Isoleucine, L-leucyl-L-valyl-L-prolyl-L-valyl-L-glutaminyl-: Similar but with a different sequence of amino acids.

Uniqueness

L-Isoleucine, L-leucyl-L-valyl-L-prolyl-L-valyl-L-leucyl-L-glutaminyl- is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. This uniqueness can influence its binding affinity to molecular targets and its overall biological activity.

Properties

CAS No.

823783-52-4

Molecular Formula

C38H68N8O9

Molecular Weight

781.0 g/mol

IUPAC Name

(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoic acid

InChI

InChI=1S/C38H68N8O9/c1-11-23(10)31(38(54)55)45-33(49)25(14-15-28(40)47)41-34(50)26(18-20(4)5)42-36(52)29(21(6)7)43-35(51)27-13-12-16-46(27)37(53)30(22(8)9)44-32(48)24(39)17-19(2)3/h19-27,29-31H,11-18,39H2,1-10H3,(H2,40,47)(H,41,50)(H,42,52)(H,43,51)(H,44,48)(H,45,49)(H,54,55)/t23-,24-,25-,26-,27-,29-,30-,31-/m0/s1

InChI Key

HLXHVOJROHUUOC-IYBIRSQRSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)N

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C1CCCN1C(=O)C(C(C)C)NC(=O)C(CC(C)C)N

Origin of Product

United States

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